molecular formula C8H11N3O B7478118 N,N,5-trimethylpyrazine-2-carboxamide

N,N,5-trimethylpyrazine-2-carboxamide

Cat. No. B7478118
M. Wt: 165.19 g/mol
InChI Key: WHTNXSVNKIEDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,5-trimethylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazine and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N,N,5-trimethylpyrazine-2-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N,5-trimethylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to improve the immune response in animals. Additionally, N,N,5-trimethylpyrazine-2-carboxamide has been shown to have insecticidal properties and can be used to control pests in crops.

Advantages and Limitations for Lab Experiments

The advantages of using N,N,5-trimethylpyrazine-2-carboxamide in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N,N,5-trimethylpyrazine-2-carboxamide. One direction is to further study its potential use as an anti-cancer drug. Another direction is to investigate its potential use as a flavoring agent in the food industry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N,N,5-trimethylpyrazine-2-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2,3,5-trimethylpyrazine with chloroacetyl chloride in the presence of a base. This method yields N,N,5-trimethylpyrazine-2-carboxamide with a high yield and purity. Another method involves the reaction of 2,3,5-trimethylpyrazine with ethyl chloroformate in the presence of a base.

Scientific Research Applications

N,N,5-trimethylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-cancer drug. In the field of agriculture, N,N,5-trimethylpyrazine-2-carboxamide has been shown to have insecticidal properties and can be used to control pests in crops. Additionally, this compound has been studied for its potential use as a flavoring agent in the food industry.

properties

IUPAC Name

N,N,5-trimethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-10-7(5-9-6)8(12)11(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTNXSVNKIEDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,5-trimethylpyrazine-2-carboxamide

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